MAO-B Inhibitory Activity and MAO-A Selectivity Compared to Analogous Quinoxalines
3,6-Dichloro-2-methylquinoxaline demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM (17 μM) while showing negligible inhibition of MAO-A (IC50 > 100,000 nM) [1]. This selectivity ratio (MAO-A/MAO-B > 5.9) is structurally dependent on the specific 3,6-dichloro-2-methyl substitution pattern. In comparison, highly optimized quinoxaline-hydrazone derivatives designed for MAO-B inhibition achieve IC50 values as low as 0.046 μM (46 nM), representing a ~370-fold increase in potency but requiring extensive synthetic elaboration beyond the base scaffold .
| Evidence Dimension | MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 17,000 nM (17 μM) against human MAO-B |
| Comparator Or Baseline | Optimized quinoxaline-hydrazone derivative: IC50 = 46 nM (0.046 μM) against MAO-B |
| Quantified Difference | ~370-fold lower potency for the unoptimized 3,6-dichloro-2-methylquinoxaline scaffold |
| Conditions | Inhibition of human membrane bound MAO-B expressed in insect cell membranes, assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline [1]; Comparator assay using similar fluorometric method . |
Why This Matters
This data establishes 3,6-dichloro-2-methylquinoxaline as a validated, albeit modest, MAO-B inhibitor scaffold, providing a defined starting point for medicinal chemistry optimization programs targeting MAO-B-related disorders.
- [1] BindingDB. BDBM50450820 (CHEMBL4210376). Affinity Data: IC50 MAO-B = 17,000 nM; IC50 MAO-A > 100,000 nM. Assay: Inhibition of human membrane bound MAO expressed in insect cell membranes. View Source
